Cas no 1170048-20-0 (N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride)

N1-(6-Chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride is a versatile chemical intermediate primarily used in pharmaceutical and agrochemical research. Its key advantages include a reactive chloropyridazine core, which facilitates further functionalization, and the presence of a diamine moiety, enabling the formation of stable complexes or conjugates. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications. This compound is particularly valuable in the development of heterocyclic compounds, offering precise control over molecular architecture. Its well-defined structure and high purity ensure reproducibility in research settings, supporting advancements in medicinal chemistry and material science.
N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride structure
1170048-20-0 structure
Product name:N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
CAS No:1170048-20-0
MF:C6H10Cl2N4
MW:209.07639837265
CID:5157293
PubChem ID:43810776

N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride
    • N1-(6-Chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
    • N1-(6-Chloropyridazin-3-yl)ethane-1,2-diaminehydrochloride
    • 1170048-20-0
    • N'-(6-chloropyridazin-3-yl)ethane-1,2-diamine;hydrochloride
    • EN300-41490
    • AKOS026745175
    • CS-0300055
    • J-003490
    • N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
    • Inchi: 1S/C6H9ClN4.ClH/c7-5-1-2-6(11-10-5)9-4-3-8;/h1-2H,3-4,8H2,(H,9,11);1H
    • InChI Key: UZLJAJCCSLSGPH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)NCCN.Cl

Computed Properties

  • Exact Mass: 208.0282517g/mol
  • Monoisotopic Mass: 208.0282517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 111
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8

N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00795198-1g
N1-(6-Chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
1170048-20-0 98%
1g
¥3220.0 2023-04-05
Chemenu
CM391393-10g
N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
1170048-20-0 95%+
10g
$2137 2023-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23116-1-5G
N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
1170048-20-0 95%
5g
¥ 9,655.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23116-1-1G
N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
1170048-20-0 95%
1g
¥ 3,220.00 2023-03-30
Chemenu
CM391393-5g
N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
1170048-20-0 95%+
5g
$1441 2023-03-19
SHENG KE LU SI SHENG WU JI SHU
sc-354231A-5 g
N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride,
1170048-20-0
5g
¥15,696.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-354231-1 g
N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride,
1170048-20-0
1g
¥5,355.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-354231A-5g
N-(2-aminoethyl)-6-chloropyridazin-3-amine hydrochloride,
1170048-20-0
5g
¥15696.00 2023-09-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23116-1-250mg
N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
1170048-20-0 95%
250mg
¥1545.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23116-1-5.0g
N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
1170048-20-0 95%
5.0g
¥9656.0000 2024-07-28

Additional information on N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride

Recent Advances in the Study of N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride (CAS: 1170048-20-0)

N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride (CAS: 1170048-20-0) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridazine core and diamine side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery. This research brief aims to summarize the latest findings related to this compound, providing insights into its current applications and future directions.

The synthesis of N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride has been optimized in recent years to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that utilizes a one-pot reaction strategy, significantly reducing the number of steps and increasing overall efficiency. The compound's structural features, including the chloropyridazine moiety, make it a versatile intermediate for further chemical modifications, enabling the development of derivatives with enhanced biological activity.

Pharmacological studies have revealed that N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride exhibits notable activity against several biological targets. In vitro assays demonstrated its inhibitory effects on specific kinase enzymes, which are implicated in various cancers and inflammatory diseases. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed potent inhibition of a key kinase involved in tumor proliferation, with an IC50 value in the low micromolar range. These findings suggest its potential as a scaffold for developing novel kinase inhibitors.

Further investigations into the compound's mechanism of action have utilized computational modeling and X-ray crystallography. A recent publication in ACS Chemical Biology (2023) highlighted the binding interactions of N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride with its target proteins, providing a structural basis for its inhibitory activity. These insights are invaluable for rational drug design, enabling researchers to optimize the compound's affinity and selectivity for specific biological targets.

In addition to its kinase inhibitory properties, N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride has been explored for its potential in antimicrobial applications. A 2023 study in the European Journal of Medicinal Chemistry reported that the compound exhibited broad-spectrum activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.

Despite these promising findings, challenges remain in the development of N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural optimization and preclinical testing. Ongoing research is focused on improving these pharmacokinetic properties while maintaining the compound's biological efficacy.

In conclusion, N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride (CAS: 1170048-20-0) represents a promising candidate in chemical biology and drug discovery. Its versatile synthetic accessibility, potent biological activity, and well-characterized mechanism of action make it a valuable tool for researchers. Future studies should focus on translating these findings into clinical applications, potentially leading to the development of novel therapeutics for cancer, infectious diseases, and other conditions.

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(CAS:1170048-20-0)N1-(6-chloropyridazin-3-yl)ethane-1,2-diamine hydrochloride
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